boc-(s)-3-cyclopropylalanine methyl ester
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Overview
Description
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical research. The presence of the Boc group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boc deprotection is typically achieved using TFA or HCl in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group but differs in the presence of a phenyl group instead of a cyclopropyl group.
(S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid: This compound has a similar Boc-protected amino group but differs in the presence of a methyl group instead of a cyclopropyl group.
Uniqueness
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBWPLARUDPFIE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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